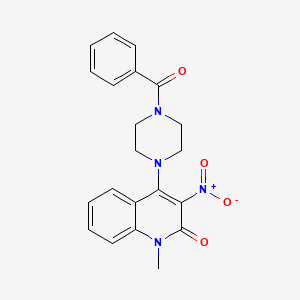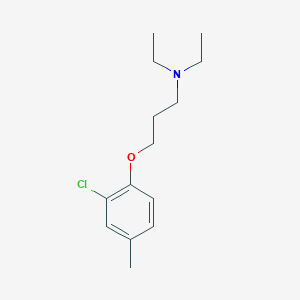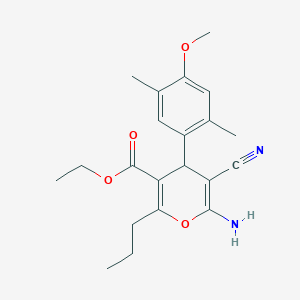
4-(4-benzoyl-1-piperazinyl)-1-methyl-3-nitro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-benzoyl-1-piperazinyl)-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as BMNQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BMNQ is not fully understood. However, it has been proposed that BMNQ exerts its biological effects by intercalating into the DNA molecule, thereby inhibiting DNA replication and transcription. BMNQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BMNQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. BMNQ has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BMNQ has been reported to induce DNA damage and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMNQ is its broad-spectrum antimicrobial and antitumor activity, which makes it a promising candidate for the development of new drugs. BMNQ has also been shown to have low toxicity in animal studies. However, one of the limitations of BMNQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BMNQ. One area of research is the development of new BMNQ derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of BMNQ. Furthermore, BMNQ could be studied for its potential use as a fluorescent probe for the detection of DNA and RNA in living cells. Finally, BMNQ could be tested in animal models for its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, BMNQ is a synthetic compound with potential therapeutic applications in various fields of medicine. It has been extensively studied for its antimicrobial, antifungal, and antitumor properties, as well as its potential use as a fluorescent probe for the detection of DNA and RNA. Although BMNQ has some limitations, it remains a promising candidate for the development of new drugs. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of BMNQ and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of BMNQ involves the reaction of 4-(4-chlorobenzoyl)-1-piperazine with 1-methyl-3-nitro-2(1H)-quinolinone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the chlorine atom on the benzoyl group by the piperazine ring, followed by the condensation of the resulting intermediate with the quinolinone moiety. The final product is obtained after purification by recrystallization.
Scientific Research Applications
BMNQ has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. BMNQ has also been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA.
properties
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-22-17-10-6-5-9-16(17)18(19(21(22)27)25(28)29)23-11-13-24(14-12-23)20(26)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZIKFTUCLULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)

![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)